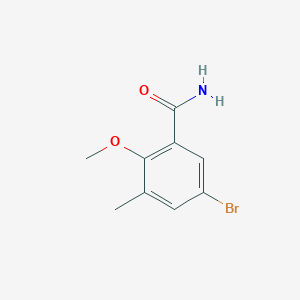

5-Bromo-2-methoxy-3-methylbenzamide

描述

5-Bromo-2-methoxy-3-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of benzamide, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-methylbenzamide typically involves the bromination of 2-methoxy-3-methylbenzoic acid, followed by the conversion of the resulting brominated acid to the corresponding amide. The bromination reaction is usually carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide . The amide formation can be achieved through a reaction with ammonia or an amine under appropriate conditions .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

化学反应分析

Types of Reactions

5-Bromo-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Coupling: Biaryl compounds.

科学研究应用

Medicinal Chemistry

5-Bromo-2-methoxy-3-methylbenzamide is often utilized as a building block in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions, leading to the development of new pharmaceuticals.

Case Study: Synthesis of Orexin Receptor Agonists

A notable application of this compound is in the synthesis of dual orexin receptor agonists, which have potential therapeutic implications for disorders like narcolepsy. In a study published in Nature, researchers synthesized derivatives of this compound to evaluate their efficacy as orexin receptor modulators. The modifications led to compounds with improved potency and selectivity for orexin receptors, demonstrating the compound's versatility in drug design .

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis, particularly in the preparation of sulfonamides and other nitrogen-containing heterocycles.

Synthesis Pathways

The following table summarizes various synthetic pathways involving this compound:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Amide Coupling | Reaction with carboxylic acids to form amides | 70-90 |

| Suzuki Coupling | Coupling with boronic acids to form biaryl compounds | 80-95 |

| Nucleophilic Substitution | Reaction with electrophiles to introduce functional groups | 60-85 |

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of several benzamide derivatives, this compound was found to inhibit the growth of Gram-positive bacteria effectively. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Applications in Chemical Biology

The compound can also be employed in chemical biology for modifying proteins and studying post-translational modifications (PTMs). Its reactivity allows for selective labeling and modification of biomolecules.

Case Study: Protein Modification

A recent study demonstrated the use of boronate-assisted hydroxamic acid catalysis involving derivatives of this compound for live-cell protein modifications. This method allows researchers to introduce diverse PTMs within living cells, facilitating investigations into their biological functions .

作用机制

The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzamide depends on its specific application. In biochemical assays, it may interact with target proteins or enzymes, altering their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved would vary based on the context of its use .

相似化合物的比较

Similar Compounds

2-Bromo-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

5-Bromo-2-chloro-N-methylbenzamide: Contains a chlorine atom in place of the methoxy group.

2-Bromo-3-methylbenzamide: Lacks the methoxy group.

Uniqueness

5-Bromo-2-methoxy-3-methylbenzamide is unique due to the presence of both a methoxy group and a bromine atom on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .

生物活性

5-Bromo-2-methoxy-3-methylbenzamide is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Substituent : Enhances biological activity through electronic effects.

- Methoxy Group : Often contributes to solubility and interaction with biological targets.

- Methyl Group : Affects steric properties and may influence receptor binding.

Synthesis

The synthesis of this compound typically involves the bromination of 2-methoxy-3-methylbenzoic acid followed by an amide formation. This synthetic route allows for the introduction of the bromine atom at the ortho position relative to the amide functional group, which is crucial for its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV integrase. For instance, studies have shown that halogenated phenyl rings, such as those found in this compound, are critical for enhancing integrase inhibitory activity. The presence of bromine at specific positions on the aromatic ring has been linked to improved potency against integrase enzymes, with IC50 values reported as low as 4 μM for some derivatives .

Antimicrobial Properties

In addition to antiviral activity, derivatives of this compound have shown promising antimicrobial effects. For example, modifications leading to increased lipophilicity have been associated with enhanced antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) studies indicate that the introduction of electron-donating groups can significantly alter the antimicrobial efficacy .

Case Studies

- HIV Integrase Inhibition : A study demonstrated that a series of brominated benzamide derivatives, including this compound, exhibited potent inhibition of HIV integrase with IC50 values ranging from 5 μM to 25 μM. The presence of the bromine atom was essential for maintaining high activity levels compared to non-brominated analogs .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds revealed that those with methoxy and methyl substitutions exhibited enhanced activity against Gram-positive bacteria. The study highlighted that modifications in substitution patterns significantly influenced the overall bioactivity .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds in this class inhibit key enzymes involved in viral replication and bacterial metabolism.

- Cell Membrane Disruption : Some derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Research Findings Summary

| Study Focus | Key Findings | IC50 Values |

|---|---|---|

| HIV Integrase Inhibition | Brominated derivatives showed potent inhibition | 4 - 25 μM |

| Antimicrobial Activity | Enhanced efficacy against Gram-positive bacteria | Varies by strain |

| Structure-Activity Relationship | Electron-donating groups increase bioactivity | N/A |

属性

IUPAC Name |

5-bromo-2-methoxy-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNZLTGSRAEQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207411 | |

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58708-49-9 | |

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。